molecular formula C11H20Cl2N2O B139899 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride CAS No. 143254-82-4

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Cat. No.: B139899
CAS No.: 143254-82-4
M. Wt: 267.19 g/mol
InChI Key: VBXXNCHZAMNCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride (CAS RN: 143254-82-4) is a piperidine derivative with the molecular formula C₁₁H₂₀Cl₂N₂O and a molecular weight of 267.1953 g/mol . It is a key intermediate in synthesizing irinotecan hydrochloride trihydrate, a topoisomerase inhibitor used in chemotherapy for colorectal and pancreatic cancers . Structurally, the compound features a piperidine ring fused to a second piperidine moiety, with a reactive chlorocarbonyl group (-COCl) at position 1 and a hydrochloride salt . Its synthesis involves reacting triphosgene with 4-piperidinopiperidine in aliphatic halogenated solvents like dichloromethane, followed by purification with n-hexane . The hydrochloride salt form enhances storage stability and reactivity in subsequent drug synthesis steps compared to its free base counterpart .

Properties

IUPAC Name

4-piperidin-1-ylpiperidine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXNCHZAMNCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469837
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143254-82-4
Record name 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-Bipiperidine-1'-carbonylchloridehydrochloride(1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Action Environment

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a white to yellow solid. It is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols. The compound should be stored in a refrigerator and is shipped at room temperature. It is also noted that the compound may be irritating to the eyes, skin, and respiratory system.

Biological Activity

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a chemical compound recognized for its importance as an intermediate in pharmaceutical synthesis. Its molecular formula is C11_{11}H20_{20}Cl2_2N2_2O, with a molecular weight of approximately 267.20 g/mol. This compound exhibits significant potential in drug development, particularly in the synthesis of various bioactive molecules, including anticancer agents.

The synthesis of this compound typically involves several key steps:

  • Formation of 4-Piperidinopiperidine Derivative : The initial step often includes reacting 4-piperidinopiperidine with trialkylsilyl halides.
  • Carbon Dioxide Reaction : The resulting compound is then treated with carbon dioxide to form a carbamate derivative.
  • Chlorination : Finally, the carbamate is reacted with thionyl chloride to yield the desired chlorocarbonyl compound.

This synthetic pathway emphasizes the compound's role as a precursor for various pharmaceutical agents, including irinotecan, a known topoisomerase I inhibitor used in cancer treatment .

Biological Activity

The biological activity of this compound is primarily explored through its derivatives and its role in synthesizing other active compounds. Here are some notable findings:

  • Antitumor Activity : The compound is linked to the synthesis of irinotecan, which disrupts DNA replication in cancer cells, exhibiting significant antitumor effects.
  • Potential in Drug Development : It serves as an important intermediate for synthesizing macrocyclic ureas and phosphodiesterase 4 inhibitors, which are relevant in treating various diseases, including cancer and inflammatory conditions .
  • Preliminary Studies : Initial studies indicate that this compound may exhibit cytotoxicity against certain cancer cell lines, although comprehensive pharmacological profiles are still under investigation.

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

  • Synthesis and Evaluation of Prodrugs :
    • A study synthesized chrysin-carbamate derivatives utilizing this compound, demonstrating its potential to ameliorate non-alcoholic fatty liver disease (NAFLD) in animal models. The results indicated that treatment significantly reduced lipid accumulation and improved metabolic profiles .
    • In vivo experiments showed that high doses of these derivatives led to reduced body weight and liver weight in db/db mice, suggesting a therapeutic role in metabolic disorders .
  • Topoisomerase Inhibition :
    • Research indicates that derivatives synthesized from this compound exhibit inhibitory effects on topoisomerase IIα, an enzyme critical for DNA replication and repair. This mechanism contributes to their antiproliferative properties against various cancer cell lines .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Antitumor EffectsLinked to the synthesis of irinotecan; inhibits DNA replication in cancer cells
Metabolic RegulationPotential to ameliorate NAFLD; reduces lipid accumulation and improves metabolic profiles
Enzyme InhibitionInhibitory effects on topoisomerase IIα; contributes to antiproliferative activity
Pharmaceutical IntermediateUsed as a precursor for various bioactive compounds including Chk1 inhibitors and prodrugs

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine-based hydrochlorides with structural or functional similarities. Below is a detailed comparison with five analogs:

Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Application
1-Chlorocarbonyl-4-piperidinopiperidine HCl C₁₁H₂₀Cl₂N₂O Chlorocarbonyl, fused piperidine rings 267.20 Intermediate for irinotecan HCl trihydrate
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, HCl C₁₁H₁₄ClNO₂S·ClH 4-Chlorophenyl sulfonyl 296.21 Not explicitly stated; sulfonyl groups often used in enzyme inhibition or prodrug design
1-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₈Cl₂N₂ 4-Chlorobenzyl, amine 261.19 Potential use in CNS-targeted drugs due to amine functionality
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl C₁₁H₁₅ClN₂O₂ Pyridin-4-yl, carboxylic acid 250.71 Building block for metal-organic frameworks or kinase inhibitors
1-Methylpiperidine-4-carbonyl chloride HCl C₇H₁₃Cl₂NO Methyl, carbonyl chloride 214.09 Intermediate in peptide synthesis or small-molecule drug derivatization

Preparation Methods

Step 1: Silylation of 4-Piperidinopiperidine

4-Piperidinopiperidine is reacted with a trialkylsilyl halide (e.g., triethylsilyl chloride) in an inert solvent like dichloromethane. This step protects the amine group, forming a 4-piperidinopiperidinyl trialkylsilyl derivative .
Key Conditions :

  • Molar ratio : 1:1 (4-piperidinopiperidine : trialkylsilyl halide)

  • Temperature : Room temperature (20–25°C)

  • Atmosphere : Nitrogen

Step 2: Carbamate Formation with Carbon Dioxide

The silylated intermediate is treated with carbon dioxide gas to form a trialkylsilyl carbamate derivative .
Key Conditions :

  • CO₂ addition : 2 molar equivalents over 30 minutes to 6 hours

  • Pressure : Atmospheric

  • Temperature : Room temperature

Step 3: Chlorination with Thionyl Chloride

The carbamate derivative undergoes chlorination using thionyl chloride (SOCl₂) or alternatives like phosphorus trichloride. This step introduces the chlorocarbonyl group.
Key Conditions :

  • Molar ratio : 1:1 (carbamate : SOCl₂)

  • Temperature : ≤25°C (to prevent side reactions)

  • Reaction time : 1–48 hours

Example Outcome :

  • Purity : >95% (via HCl titration)

  • Yield : >90% (isolated as hydrochloride salt after filtration and recrystallization)

Step 4: Optional Free Base Conversion

The hydrochloride salt is treated with a strong base (e.g., NaOH) to obtain the free base.
Key Conditions :

  • Base concentration : 1–30 wt.%

  • Workup : Extraction with organic solvent, drying, and recrystallization

Comparative Analysis of Chlorinating Agents

While thionyl chloride is the most common chlorinating agent, alternatives offer distinct advantages:

Agent Reaction Time Yield Safety Profile
Thionyl chloride12–24 hours90–92%Moderate (corrosive)
Phosphorus trichloride24–48 hours85–88%High toxicity (requires PPE)
Oxalyl chloride6–12 hours88–90%Low volatility, safer handling

Purification and Isolation Techniques

Post-chlorination, the crude product is purified through:

  • Filtration : Removes unreacted 4-piperidinopiperidine hydrochloride.

  • Washing : Sequential washes with water to eliminate residual acids.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>96% by titration).

Yield Optimization Strategies

Critical factors impacting yield include:

  • CO₂ Flow Rate : Slow addition (3–4 hours) minimizes carbamate decomposition.

  • Solvent Choice : Dichloromethane outperforms toluene due to better solubility of intermediates.

  • Temperature Control : Maintaining ≤25°C during chlorination prevents carbonyl chloride hydrolysis.

Industrial Application and Scalability

This method is optimized for large-scale production :

  • Single-Reactor Process : Steps 1–4 occur in the same vessel, reducing transfer losses.

  • Throughput : Batches exceeding 100 kg have been reported with consistent yields.

Recent Developments

No major innovations have surpassed the 1998 patent methodology. Current research focuses on catalytic recycling of trialkylsilyl byproducts and green solvent alternatives (e.g., cyclopentyl methyl ether) .

Q & A

Q. What are the optimal synthetic routes for 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

  • Nucleophilic substitution : Reacting 4-piperidinopiperidine with chlorocarbonyl agents (e.g., phosgene derivatives) under controlled anhydrous conditions .
  • Purification : Column chromatography or recrystallization (e.g., using dichloromethane/hexane systems) to isolate the hydrochloride salt .
  • Efficiency Monitoring : Real-time tracking via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess intermediate formation and purity .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify structural features, such as the chlorocarbonyl group (δ ~160-180 ppm for carbonyl carbon) and piperidine ring protons (δ ~1.5-3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z ~247.1 for the free base) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 210-230 nm) quantifies impurities; ≥98% purity is standard for research-grade material .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict energy barriers for key steps, such as carbonyl chloride formation or piperidine ring stability .
  • Reaction Path Screening : Tools like Gaussian or ORCA simulate intermediates and transition states to identify kinetically favorable pathways .
  • Machine Learning : Training datasets on analogous reactions (e.g., piperidine acylation) optimize solvent selection and catalyst use, reducing trial-and-error experimentation .

Q. How can researchers address contradictions in reported synthetic yields or byproduct profiles for this compound?

Methodological Answer:

  • Controlled Replication : Standardize variables (e.g., solvent purity, temperature gradients) to isolate discrepancies. For example, trace moisture may hydrolyze chlorocarbonyl groups, reducing yields .
  • Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., dimerization via piperidine N-alkylation) to refine reaction conditions .
  • Meta-Analysis : Cross-reference datasets from PubChem or NIST to identify outliers and establish consensus protocols .

Q. What experimental designs are recommended to assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrochloride salts generally exhibit better stability than free bases .
  • pH-Dependent Stability : Test solubility and decomposition in buffered solutions (pH 1-12) to identify optimal handling conditions .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber glassware is recommended for long-term storage .

Key Considerations for Advanced Research

  • Toxicity Profiling : While not FDA-approved, preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) are critical for handling guidelines .
  • Regulatory Compliance : Adhere to Schedule II analog restrictions if structural similarity to regulated opioids (e.g., meperidine) is observed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.